tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a hydroxyl group, a 1-nitroethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-7(12(15)16)10(14)5-11(6-10)8(13)17-9(2,3)4/h7,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLURALHSWQPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CN(C1)C(=O)OC(C)(C)C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound is strongly electron-withdrawing, which may reduce ring strain in the azetidine compared to electron-donating groups like methoxymethyl .
- Hydrogen Bonding : Hydroxyethyl and hydroxymethyl substituents (e.g., –15) enhance water solubility via hydrogen bonding, whereas the nitroethyl group may reduce solubility due to increased hydrophobicity .
- Steric Effects : Bulky substituents like benzyl () or piperidinylmethyl () lower synthetic yields (34–47%) compared to smaller groups like methyl (68% yield in ) .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., hydroxymethyl in ) exhibit higher aqueous solubility, whereas nitroethyl derivatives may prefer organic solvents like ethyl acetate or THF .
- Stability : The nitro group may confer oxidative instability compared to stable ethers (e.g., methoxymethyl in ) or esters () .
Reactivity and Stability
- Deprotection : The Boc group is cleaved under acidic conditions (e.g., 30% TFA in DCM, 2 hours) to yield free azetidines .
- Functionalization : The hydroxyl group in the target compound can be oxidized to ketones or acylated, while the nitro group is reducible to an amine for further derivatization .
Biological Activity
tert-butyl 3-hydroxy-3-(1-nitroethyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆N₂O₅
- Molecular Weight : 232.236 g/mol
- CAS Number : 1008526-70-2
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular processes. The nitro group in the structure is known to be a bioactive moiety that can undergo reduction to form reactive intermediates, which may interfere with essential bacterial functions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb).
Case Study: Antitubercular Activity
A study published in MDPI highlighted the synthesis of various azetidine derivatives and their evaluation against Mtb. Compounds with nitro groups showed promising results, with some achieving lower minimum inhibitory concentrations (MICs) compared to standard treatments like isoniazid. This suggests that this compound may have similar or enhanced activity against resistant strains of Mtb .
Structure-Activity Relationship (SAR)
The structure-activity relationship of azetidine derivatives indicates that modifications at the nitrogen and carbon positions significantly affect biological activity. For instance:
- Nitro Substitution : Enhances lipophilicity and interaction with bacterial enzymes.
- Hydroxyl Groups : Contribute to solubility and bioavailability.
The following table summarizes the biological activities and MIC values for various related compounds:
| Compound Name | MIC (µg/mL) | Activity Description |
|---|---|---|
| This compound | TBD | Potential antitubercular agent |
| Isoniazid | 0.05 | Standard treatment for tuberculosis |
| Compound 3f (with halogen substitution) | <0.01 | Superior activity against Mtb |
Toxicity Profile
The toxicity profile of this compound indicates that it may cause skin irritation and has acute toxicity if ingested . Safety data should be carefully evaluated before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
